3-Hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one
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Overview
Description
3-Hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperazine moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced.
Functional group modifications: Various functional groups such as hydroxyl, methyl, and iminomethyl groups are introduced through specific reactions like oxidation, reduction, and alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To carry out the Diels-Alder reaction and subsequent steps.
Purification processes: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Quality control: Ensuring the compound meets the required specifications through techniques like NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Amines.
Substitution products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one: Lacks the piperazine and iminomethyl groups.
2-[4-(2-Methylpropanoyl)piperazin-1-yl]ethyliminomethylcyclohex-2-en-1-one: Lacks the hydroxyl group.
Uniqueness
Structural Complexity: The presence of multiple functional groups and a piperazine moiety makes it unique.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-14(2)18(25)22-9-7-21(8-10-22)6-5-20-13-15-16(23)11-19(3,4)12-17(15)24/h13-14,23H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQFBOALDTIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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